1,3-di-tert-butyl-1H-pyrazol-5-amine

Description

Overview of Pyrazole Derivatives

Pyrazole derivatives constitute one of the most extensively studied groups of five-membered heterocyclic compounds within the azole family. These compounds have attracted significant attention from researchers worldwide due to their remarkable pharmacological diversity and synthetic versatility. Pyrazoles are five-membered heterocycles containing two nitrogen atoms positioned at adjacent positions within the ring structure, which fundamentally influences their chemical reactivity and biological activity. The pyrazole nucleus has been identified as a pharmacologically important active scaffold that possesses almost all types of pharmacological activities.

The structural versatility of pyrazole derivatives has led to their incorporation into numerous established pharmaceutical compounds across different therapeutic categories. Notable examples include celecoxib, a potent anti-inflammatory agent, the antipsychotic compound 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, the anti-obesity drug rimonabant, difenamizole as an analgesic, betazole functioning as a histamine H₂-receptor agonist, and fezolamide serving as an antidepressant agent. This diversity in biological applications demonstrates the significant pharmacological potential inherent in the pyrazole structural framework.

Recent research developments have focused on the synthesis and biological evaluation of various substituted pyrazole derivatives. Studies have shown that 1,3,4,5-tetrasubstituted pyrazole derivatives exhibit promising antimicrobial activity against Staphylococcus aureus, Escherichia coli, Aspergillus flavus, and Candida albicans. Furthermore, novel 1,5-diaryl pyrazole derivatives have demonstrated good antibacterial and antifungal activity with minimum inhibitory concentration values of 12.5 mg/mL against multiple pathogenic organisms.

The synthetic approaches to pyrazole derivatives have evolved considerably, with researchers developing increasingly sophisticated methodologies. Modern synthesis techniques include oxidative coupling reactions using copper catalysts, iodine-catalyzed reactions with electron-deficient olefins, and various condensation reactions involving hydrazones and aldehydes. These advances have enabled the preparation of structurally diverse pyrazole derivatives with enhanced selectivity and improved yields.

Significance of N-Heterocyclic Compounds in Chemical Research

Nitrogen-containing heterocyclic compounds occupy a central position in modern chemical research due to their fundamental importance across multiple scientific disciplines. These compounds are among the most prominent structural entities in contemporary organic chemistry, with statistical analysis revealing that 59% of United States Food and Drug Administration-approved small-molecule drugs incorporate nitrogen heterocycles. This remarkable prevalence underscores their critical role in pharmaceutical development and medicinal chemistry applications.

The significance of nitrogen heterocycles extends far beyond pharmaceutical applications. More than 75% of drugs approved by regulatory agencies and currently available in the market contain nitrogen-containing heterocyclic moieties. In agrochemical applications, nitrogen heterocycles play a pivotal role in modern crop protection, constituting the backbone of more than 70% of introduced agrochemicals, including advanced fungicides, herbicides, and insecticides. These compounds are also essential in the development of functional materials, dyes, conductive polymers, and various industrial chemicals.

The unique properties of nitrogen heterocycles arise from their structural characteristics and electronic properties. The electron-rich nitrogen atom within the heterocyclic framework can readily accept or donate protons, enabling the formation of diverse weak intermolecular interactions including hydrogen bonding, dipole-dipole interactions, hydrophobic effects, van der Waals forces, and π-stacking interactions. These interaction capabilities allow nitrogen heterocycles to bind with high affinity to various enzymes and receptors in biological systems, contributing to their enhanced solubility and bioactivity.

Recent advances in computational and synthetic methodologies have enabled rapid development and screening of new heterocyclic compounds for drug discovery applications. The structural diversity available within nitrogen heterocyclic frameworks permits fine-tuning of biological properties, making these compounds invaluable tools for addressing contemporary challenges in medicinal chemistry and materials science. Research has demonstrated that nitrogen heterocycles are not merely academic curiosities but represent driving forces behind numerous technological advancements in modern chemistry and science.

The iterative synthesis concept, involving the regeneration of functional groups originally modified during chemical transformations, has emerged as a powerful tool for introducing chemical diversity into nitrogen heterocyclic systems. This approach has proven particularly beneficial for creating compound libraries with enhanced functional properties and improved therapeutic profiles.

Unique Structural Features of this compound

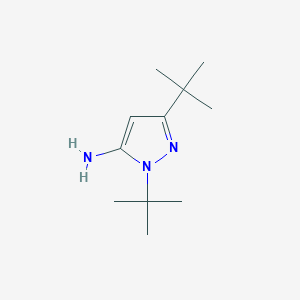

The compound this compound exhibits distinctive structural characteristics that differentiate it from other pyrazole derivatives and contribute to its unique chemical properties. The molecular structure features a pyrazole ring system with two bulky tert-butyl substituents positioned at the 1 and 3 positions, combined with an amine functional group at the 5 position. This specific substitution pattern creates significant steric hindrance around the pyrazole core while maintaining chemical reactivity through the amine functionality.

The molecular formula C₁₁H₂₁N₃ reflects the presence of three nitrogen atoms within the structure: two nitrogen atoms forming the pyrazole ring and one nitrogen atom in the amine substituent. The molecular weight of 195.31 g/mol indicates a relatively compact yet sterically demanding molecular architecture. The compound typically exists as a solid at room temperature with a melting point range of 67-69°C, demonstrating moderate thermal stability.

Table 1: Physical and Chemical Properties of this compound

The tert-butyl groups at positions 1 and 3 of the pyrazole ring create substantial steric bulk that influences the compound's reactivity patterns and intermolecular interactions. These substituents provide significant steric protection to the pyrazole core while potentially affecting the electronic properties of the heterocycle through their electron-donating characteristics. The presence of the amine group at position 5 introduces a nucleophilic center that can participate in various chemical transformations, including condensation reactions, acylation processes, and metal coordination.

Table 2: Structural Analysis of this compound

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Pyrazole Core | Five-membered ring with two nitrogen atoms | Provides heterocyclic scaffold for biological activity |

| 1-tert-butyl Substituent | Bulky alkyl group at N1 position | Creates steric hindrance, affects solubility |

| 3-tert-butyl Substituent | Bulky alkyl group at C3 position | Provides additional steric bulk, electronic effects |

| 5-amine Group | Primary amine functionality | Nucleophilic center for chemical transformations |

| Overall Architecture | Sterically hindered pyrazole derivative | Balances reactivity with stability |

The International Union of Pure and Applied Chemistry name for this compound is 1,3-ditert-butyl-1H-pyrazol-5-amine, reflecting the systematic nomenclature conventions for heterocyclic compounds. The Standard InChI representation provides a unique identifier for computational database searches and structural comparisons with related compounds. The compound's storage requirements specify room temperature conditions away from moisture with sealed storage, indicating moderate stability under ambient conditions.

Research has demonstrated that the synthesis of this compound can be achieved through various methodological approaches, including condensation reactions between substituted pyrazoles and tert-butyl amines or related reagents. The compound serves as a valuable precursor for the synthesis of more complex organic molecules and has potential applications in the development of novel heterocyclic systems with enhanced properties for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2,5-ditert-butylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-10(2,3)8-7-9(12)14(13-8)11(4,5)6/h7H,12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCGLMBJVRDWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655959 | |

| Record name | 1,3-Di-tert-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787552-38-9 | |

| Record name | 1,3-Di-tert-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-di-tert-butyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of β-Ketonitriles with Hydrazines

- Mechanism: The terminal nitrogen of the hydrazine nucleophilically attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequently, the second nitrogen attacks the nitrile carbon, inducing cyclization to yield the 5-aminopyrazole framework.

- Key Intermediates: Hydrazones are often transient but can be isolated in some cases, providing insight into the reaction pathway.

- Example: The reaction of α-cyanoacetophenones with heteroarylhydrazines has been employed to prepare various 5-amino-1-heteroarylpyrazoles, demonstrating the method's adaptability to different substituents.

This method is adaptable to various substituents on the pyrazole ring, including tert-butyl groups at positions 1 and 3, by selecting appropriate β-ketonitrile and hydrazine precursors.

Specific Preparation of this compound

While direct literature specific to this compound is limited, the general principles and analogous compounds provide a clear synthetic roadmap:

Starting Materials

- β-Ketonitrile Derivatives: Compounds bearing tert-butyl groups at the 1 and 3 positions can be synthesized or obtained commercially. For example, tert-butyl-substituted cyanoacetates or ketonitriles serve as key building blocks.

- Hydrazine or Substituted Hydrazines: Hydrazine hydrate or substituted hydrazines are used to introduce the pyrazole nitrogen atoms and the amino group at position 5.

Synthetic Procedure

- Step 1: Condensation of the tert-butyl-substituted β-ketonitrile with hydrazine hydrate in ethanol or another suitable solvent under reflux conditions.

- Step 2: Formation of hydrazone intermediate, followed by intramolecular cyclization to form the pyrazole ring.

- Step 3: Isolation and purification of this compound by recrystallization or chromatography.

Reaction Conditions

- Solvent: Ethanol or ethanol-water mixtures are commonly used.

- Temperature: Reflux conditions (~78 °C for ethanol) facilitate cyclization.

- Time: Reaction times vary from several hours to overnight, depending on substrate reactivity.

Alternative and Advanced Methods

Solid-Phase Synthesis

Recent advances have demonstrated solid-phase synthesis routes for 5-aminopyrazoles, which could be adapted for tert-butyl-substituted derivatives. This approach involves:

- Immobilization of β-ketonitrile precursors on resin supports.

- Reaction with hydrazine derivatives.

- Cleavage from the resin to yield the free 5-aminopyrazole.

This method is advantageous for combinatorial chemistry and library synthesis but requires specialized equipment.

Multi-Component Reactions

Some protocols employ multi-component reactions combining β-ketonitriles, hydrazines, and other electrophiles in one-pot procedures to enhance efficiency and yield.

Data Table: Representative Reaction Parameters for 5-Aminopyrazole Synthesis

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ethanol, Ethanol-water mixtures | Polar protic solvents preferred |

| Temperature | Reflux (~78 °C for ethanol) | Promotes cyclization |

| Reaction Time | 4–24 hours | Dependent on substrates and scale |

| Molar Ratio | β-Ketonitrile : Hydrazine = 1:1 to 1:1.2 | Slight excess hydrazine often used |

| Purification | Recrystallization, chromatography | Silica gel column chromatography common |

| Yield | 60–90% | Varies with substrate and conditions |

Research Findings and Analysis

- The condensation of tert-butyl-substituted β-ketonitriles with hydrazine is robust and yields the desired 5-aminopyrazole with high regioselectivity.

- The tert-butyl groups at positions 1 and 3 provide steric hindrance that influences the pyrazole ring conformation and potentially the biological activity.

- Hydrazone intermediates, when isolated, confirm the reaction mechanism and can be characterized by IR and NMR spectroscopy.

- Solid-phase synthesis approaches, though less common for this specific compound, offer scalable and combinatorial advantages.

- Purity and yield optimization depend on precise control of reaction parameters, solvent choice, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-di-tert-butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

Scientific Research Applications

1,3-di-tert-butyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Industry: The compound is used in the production of agrochemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1,3-di-tert-butyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can act as a receptor antagonist, blocking the binding of natural ligands and modulating cellular responses .

Comparison with Similar Compounds

Key Observations:

- Electronic Properties : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, while electron-donating groups (e.g., methyl in ) enhance nucleophilic character.

- Lipophilicity : Chlorinated derivatives (e.g., ) show higher XlogP values, suggesting improved membrane permeability but possible toxicity risks.

Solubility and Stability:

- Methyl-substituted analogs (e.g., ) show improved solubility due to reduced steric bulk.

Biological Activity

1,3-di-tert-butyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structural properties allow it to interact with various biological targets, making it a subject of interest in medicinal and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes two tert-butyl groups attached to the pyrazole ring at positions 1 and 3, with an amine group at position 5. This configuration influences its solubility and reactivity in biological systems.

This compound exhibits its biological activity primarily through interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of various biochemical pathways. Notably, studies have shown that this compound can inhibit the cellular ATPase DDX3, which plays a crucial role in viral replication processes, particularly in HIV and HCV infections .

| Target | Mechanism of Action | Reference |

|---|---|---|

| DDX3 | Inhibition of ATPase activity | |

| Enzymes | Modulation of enzyme activity | |

| Receptors | Interaction leading to altered signaling |

Antiviral Activity

One of the most significant findings regarding this compound is its antiviral properties. It has been shown to reduce viral replication in cell cultures infected with HIV and HCV by targeting DDX3 . The inhibition of DDX3 not only suppresses viral RNA levels but also interferes with the translation initiation of viral proteins.

Cytotoxicity

In addition to its antiviral effects, this compound has demonstrated cytotoxic properties against various cancer cell lines. Its ability to induce apoptosis in these cells suggests potential applications in cancer therapy.

Antibacterial Activity

Emerging evidence suggests that this compound may also possess antibacterial properties. It appears to interact with bacterial enzymes, inhibiting their growth and suggesting a role in the development of new antimicrobial agents .

Case Studies

Several studies have explored the biological activities of this compound:

Case Study 1: Antiviral Efficacy

A study conducted by researchers at UC San Francisco demonstrated that the compound effectively reduced HIV replication in vitro by targeting DDX3. The results indicated a significant decrease in viral load when treated with varying concentrations of the compound .

Case Study 2: Cytotoxic Effects

In another investigation focused on cancer therapy, researchers found that treatment with this compound led to increased apoptosis in breast cancer cell lines. This study highlighted its potential as a chemotherapeutic agent.

Case Study 3: Antibacterial Properties

Research published in PMC indicated that this compound exhibited antibacterial activity against several strains of bacteria. The mechanism was linked to its interference with bacterial metabolic pathways .

Q & A

What are the common synthetic routes for preparing 1,3-di-tert-butyl-1H-pyrazol-5-amine, and what key intermediates are involved?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step processes starting from substituted pyrazole precursors. For example, condensation reactions between tert-butyl-substituted hydrazines and β-diketones or β-keto esters form the pyrazole core. A solvent-free one-pot condensation/reduction sequence (e.g., using 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and aldehydes) yields N-substituted derivatives . Key intermediates include imine adducts formed during condensation, which are reduced to the final amine product.

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions, distinguishing tert-butyl protons (δ ~1.3 ppm) and amine protons (δ ~3.5 ppm) .

- Infrared (IR) Spectroscopy: Identifies NH₂ stretches (~3300–3500 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- Single-Crystal X-ray Diffraction: SHELXL refines structures, resolving steric effects from bulky tert-butyl groups. For example, analogous compounds show dihedral angles <5° between pyrazole and substituent planes .

How can researchers optimize reaction conditions to improve yield and purity amid steric hindrance challenges?

Level: Advanced

Methodological Answer:

- Solvent-Free Reactions: High-temperature conditions enhance molecular collisions, as demonstrated in one-pot syntheses achieving >75% yield .

- Catalytic Strategies: Lewis acids (e.g., ZnCl₂) activate carbonyl intermediates, improving regioselectivity .

- Purification: Gradient elution (hexane/ethyl acetate) isolates the product from regioisomers. Reaction monitoring via TLC or in-situ NMR prevents decomposition .

How should discrepancies between computational predictions and experimental data (e.g., NMR shifts, crystal packing) be resolved?

Level: Advanced

Methodological Answer:

- NMR Validation: Compare experimental shifts with DFT calculations (B3LYP/6-311+G(d,p)) adjusted for solvent effects (e.g., chloroform) .

- Crystallographic Refinement: Use SHELX or Olex2 to reconcile computational models with experimental X-ray data. For example, lattice energy calculations in Mercury explain packing discrepancies .

What are the primary research applications of this compound in medicinal chemistry and materials science?

Level: Basic

Methodological Answer:

- Medicinal Chemistry: Analogues (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl derivatives) exhibit anticonvulsant activity in murine models .

- Materials Science: Acts as a ligand in coordination polymers, leveraging steric bulk to modulate metal complex geometries .

What strategies mitigate regioisomeric byproduct formation during synthesis?

Level: Advanced

Methodological Answer:

- Electronic Control: Electron-withdrawing groups on reactants direct cyclization to the desired position .

- Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic products; precise time monitoring avoids isomerization .

How do polymorphic forms influence physicochemical properties, and how can they be selectively crystallized?

Level: Advanced

Methodological Answer:

- Crystallization: Slow evaporation from dichloromethane/hexane yields Form I; rapid cooling from DMSO produces Form II .

- Characterization: DSC and PXRD map polymorph transitions. Storage under argon prevents phase changes .

What safety protocols are recommended for laboratory handling?

Level: Basic

Methodological Answer:

- PPE: Gloves, goggles, and fume hoods prevent exposure to dust .

- Storage: Airtight containers under argon minimize oxidation .

- Waste Disposal: Neutralize before incineration .

How can structure-activity relationship (SAR) studies evaluate biological activity?

Level: Advanced

Methodological Answer:

- Analog Synthesis: Vary substituents (e.g., smaller alkyl groups) to test steric/electronic effects .

- Computational Docking: AutoDock Vina predicts binding modes, validated by enzyme assays (e.g., IC₅₀ measurements) .

What techniques quantify trace impurities in synthesized batches?

Level: Advanced

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.